molecular formula C9H12ClN B134843 cis-Tranylcypromine Hydrochloride CAS No. 54779-58-7

cis-Tranylcypromine Hydrochloride

Cat. No.: B134843
CAS No.: 54779-58-7
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of cis-Tranylcypromine Hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

This compound irreversibly and nonselectively inhibits Monoamine Oxidase (MAO) . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing . By inhibiting MAO, this compound prevents the breakdown of these monoamines, leading to an increase in their concentrations .

Biochemical Pathways

The inhibition of MAO leads to an increase in the levels of monoamines, such as serotonin, norepinephrine, epinephrine, and dopamine . These monoamines play crucial roles in various biochemical pathways related to mood regulation, alertness, and other neurological functions .

Pharmacokinetics

This compound has a half-life of 2 hours . It also inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs metabolized by this enzyme.

Result of Action

The increase in monoamine concentrations resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder . This is because these monoamines are involved in mood regulation and other neurological functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or medications can lead to a hypertensive crisis, a serious condition known as “cheese effect” due to the high tyramine content in certain cheeses . Therefore, individuals taking this medication are often advised to avoid foods high in tyramine .

Biochemical Analysis

Biochemical Properties

cis-Tranylcypromine Hydrochloride acts by inhibiting the enzyme monoamine oxidase (MAO), which catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Cellular Effects

This compound influences cell function by affecting the levels of neurotransmitters such as serotonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain .

Molecular Mechanism

The molecular mechanism of action of this compound involves irreversible inhibition of MAO . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain . At higher doses, this compound also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are characterized by its rapid onset of activity . It has a half-life of 2 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher doses, it acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Metabolic Pathways

This compound is involved in the metabolic pathways of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . It inhibits the enzyme MAO, which is responsible for the breakdown of these neurotransmitters .

Transport and Distribution

It is known to inhibit MAO, an enzyme found in many types of cells .

Subcellular Localization

It is known to inhibit MAO, an enzyme found in many types of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranylcypromine Hydrochloride involves the cyclization of the side chain of amphetamine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions: cis-Tranylcypromine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: cis-Tranylcypromine Hydrochloride is unique due to its specific stereochemistry, which may influence its binding affinity and inhibitory activity towards monoamine oxidase. This stereoisomeric form can result in different pharmacokinetic and pharmacodynamic properties compared to its trans counterpart .

Properties

IUPAC Name

2-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976475
Record name 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7
Record name Cyclopropanamine, 2-phenyl-, hydrochloride (1:1)
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Record name 61-81-4
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Record name 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
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Record name Tranylcypromine hydrochloride
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Record name (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride
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Record name rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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